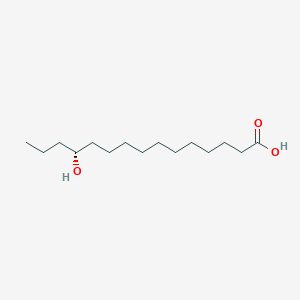
(12R)-12-Hydroxypentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12R)-12-Hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 12th carbon of a 15-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (12R)-12-Hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains . Another approach involves chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes due to their specificity and efficiency. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. These methods are preferred for their environmental friendliness and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(12R)-12-Hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(12R)-12-Hydroxypentadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mecanismo De Acción
The mechanism of action of (12R)-12-Hydroxypentadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can modulate signaling pathways by acting as a ligand for certain receptors or by influencing the activity of enzymes involved in fatty acid metabolism . The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been documented .
Comparación Con Compuestos Similares
Similar Compounds
(12S)-12-Hydroxypentadecanoic acid: Similar structure but with a different stereochemistry at the 12th carbon.
12-Hydroxystearic acid: A hydroxylated fatty acid with an 18-carbon chain.
12-Hydroxylauric acid: A hydroxylated fatty acid with a 12-carbon chain.
Uniqueness
(12R)-12-Hydroxypentadecanoic acid is unique due to its specific hydroxylation pattern and the presence of a 15-carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
923565-17-7 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
(12R)-12-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
Clave InChI |
SXJQFJGUKSTHPJ-CQSZACIVSA-N |
SMILES isomérico |
CCC[C@H](CCCCCCCCCCC(=O)O)O |
SMILES canónico |
CCCC(CCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

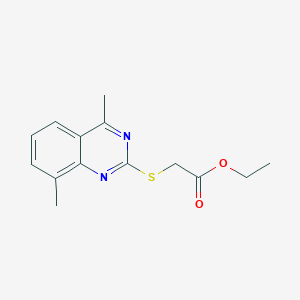
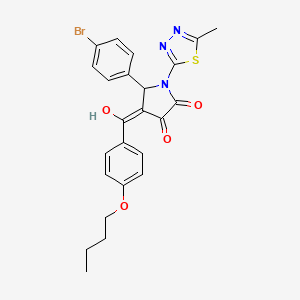

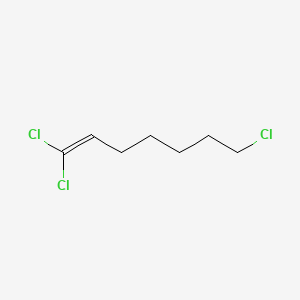
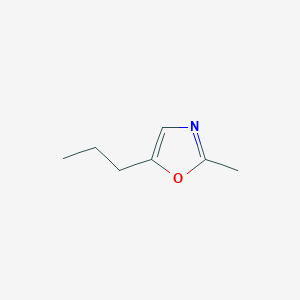
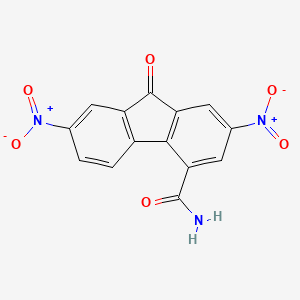
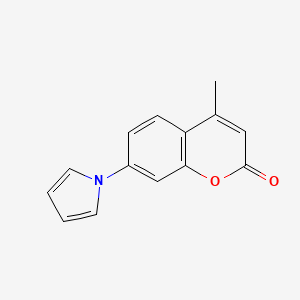

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
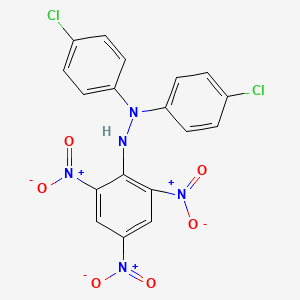
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
